

Technical Support Center: IL-14-Fc Fusion Protein Development

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Compound of Interest

Compound Name: ELA-14 (human)

Cat. No.: B2641321

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This guide provides comprehensive technical support for researchers developing an Fc-fusion protein to extend the in-vivo half-life of human Interleukin-14 (IL-14). Initial Note: The user query referenced "ELA-14," which is presumed to be a typographical error for Interleukin-14 (IL-14), a cytokine involved in B-cell proliferation and immune modulation. This document proceeds based on that assumption.^{[1][2][3][4]}

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary goal of creating an IL-14-Fc fusion protein? A1: The primary goal is to extend the circulating half-life of IL-14.^[5] Native cytokines like IL-14 are typically cleared rapidly from the body, limiting their therapeutic potential. By fusing IL-14 to the Fc (Fragment crystallizable) region of an immunoglobulin G (IgG), the resulting fusion protein can engage the neonatal Fc receptor (FcRn), a cellular recycling mechanism that rescues it from degradation, thereby prolonging its presence in circulation. This reduces dosing frequency and improves patient compliance in potential therapeutic applications.

Q2: What is Interleukin-14 (IL-14) and what is its function? A2: Interleukin-14, also known as high molecular weight B-cell growth factor, is a cytokine produced mainly by T cells. Its primary functions include stimulating the proliferation of activated B-cells and modulating immune responses. Due to its immunomodulatory properties, IL-14 is being investigated for its therapeutic potential in cancer immunotherapy and for its role in autoimmune diseases.

Q3: How does the FcRn receptor extend the half-life of the fusion protein? A3: The FcRn receptor is present on the inner surface of endosomes within endothelial and other cells. When

plasma proteins are taken up into the endosome for degradation, the acidic environment (pH ~6.0) promotes the binding of the IgG Fc region to FcRn. This binding event diverts the Fc-fusion protein from the lysosomal degradation pathway and recycles it back to the cell surface. Upon exposure to the neutral pH of the blood (~7.4), the Fc region dissociates from FcRn and is released back into circulation, significantly extending its half-life.

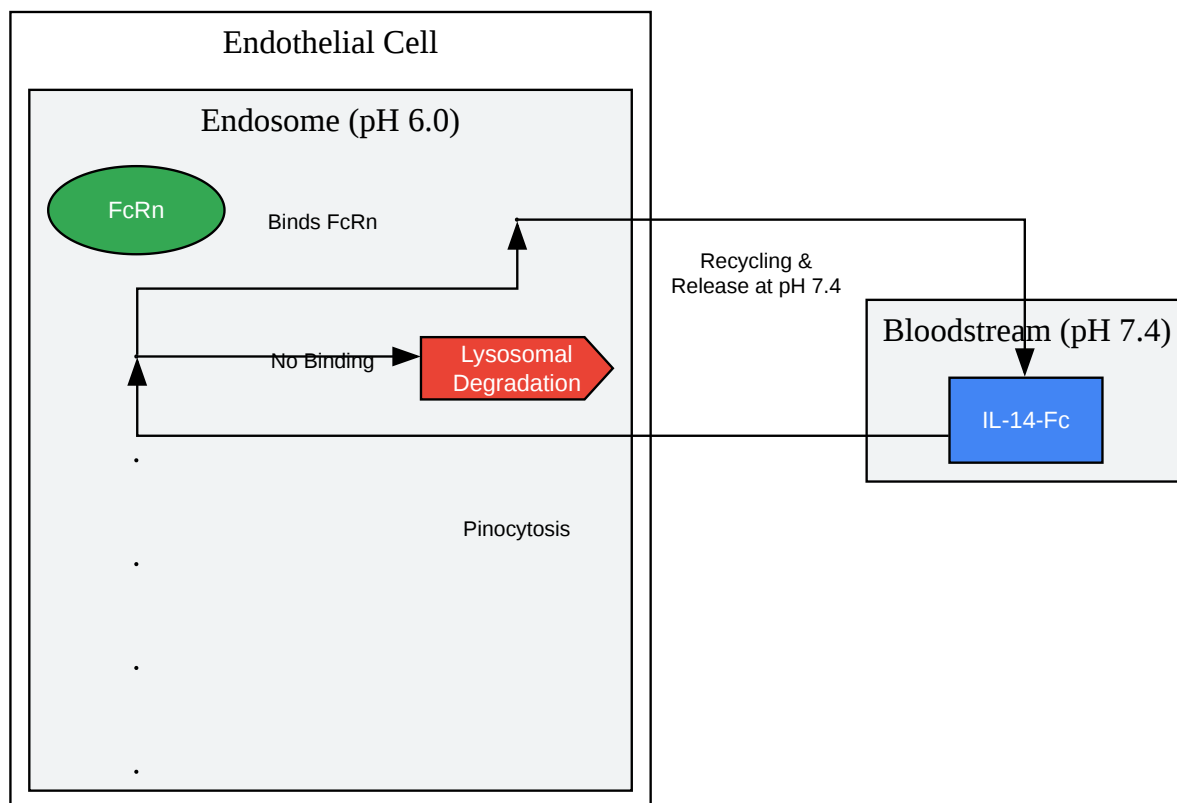
Q4: What are the critical design considerations for an IL-14-Fc construct? A4: Key considerations include:

- **Fc Isotype:** Human IgG1 is commonly used due to its long half-life and well-characterized structure. Mutations can be introduced to ablate effector functions (e.g., ADCC, CDC) if they are not desired for the therapeutic application.
- **Linker Peptide:** A flexible linker (e.g., a glycine-serine repeat) is often placed between the IL-14 and Fc domains. The linker's length and composition are critical for ensuring both domains fold correctly and function independently.
- **Orientation:** The IL-14 moiety can be fused to either the N- or C-terminus of the Fc region. The optimal orientation must be determined empirically to ensure maximal biological activity and stability.
- **Expression System:** Mammalian cell lines (e.g., CHO, HEK293) are required for proper folding and, critically, for human-like glycosylation of the Fc region, which can impact pharmacokinetics and immunogenicity.

Section 2: Experimental Workflows & Signaling

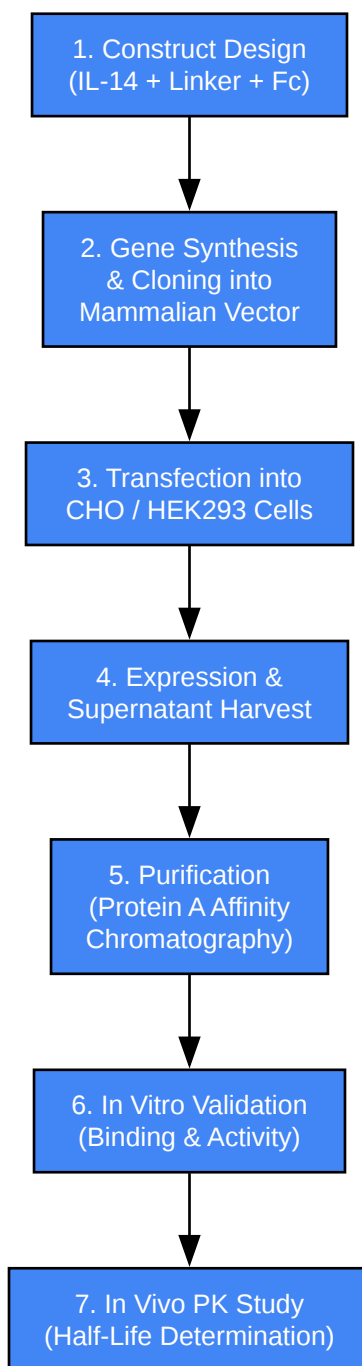
Visualizing the Mechanism and Process

The following diagrams illustrate the core mechanism of Fc-mediated half-life extension and the typical experimental workflow for producing and validating your IL-14-Fc fusion protein.



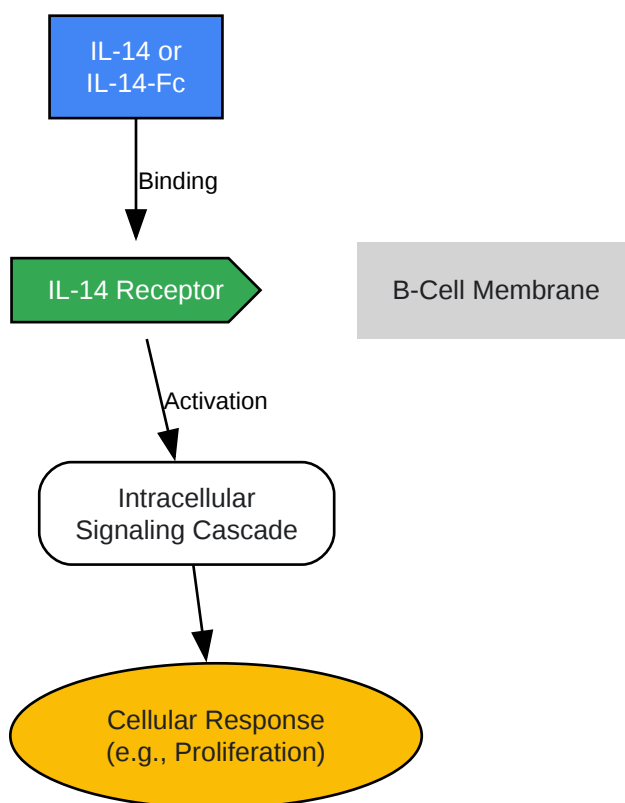
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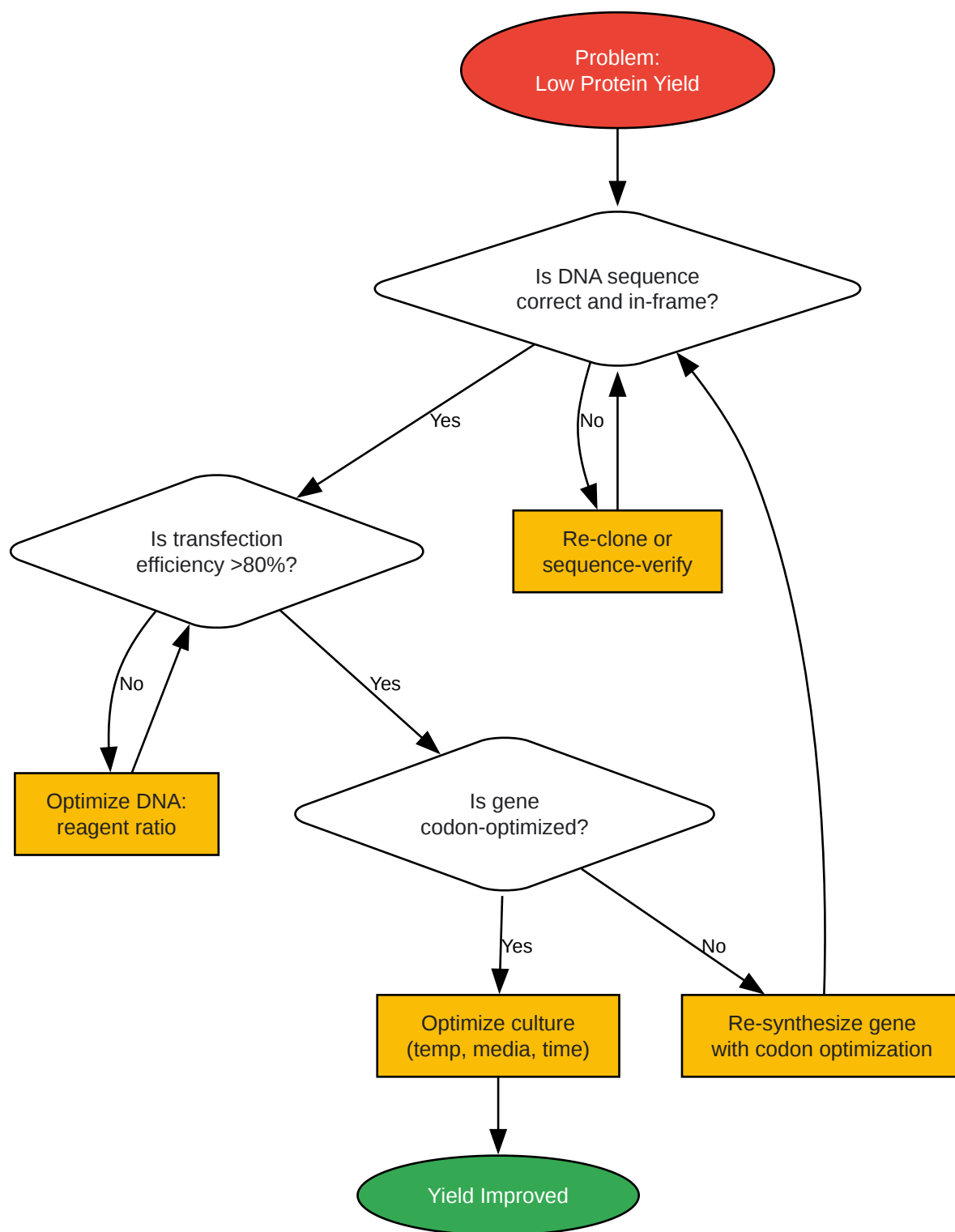
Caption: FcRn-mediated recycling extends the half-life of IL-14-Fc.



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Caption: High-level experimental workflow for IL-14-Fc development.





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